molecular formula C27H32N2O6 B000494 Solifenacin succinate CAS No. 242478-38-2

Solifenacin succinate

Cat. No. B000494
M. Wt: 480.6 g/mol
InChI Key: RXZMMZZRUPYENV-VROPFNGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Solifenacin succinate involves a multistep chemical process starting from phenethylamine. This process includes acylation, Bischler-Napieralski cyclization, reduction by NaBH4, and resolution to afford (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6). Further steps include condensation, ester exchange, and salification, with an overall yield of about 21% (Li Qiang et al., 2012).

Molecular Structure Analysis

Solifenacin succinate's molecular structure has been elucidated using synchrotron X-ray powder diffraction data and refined using density functional techniques. It crystallizes in the space group P21 with specific cell dimensions and forms a chain linked by strong hydrogen bonds parallel to the a-axis, displaying a herringbone packing of aromatic rings (James A. Kaduk et al., 2015).

Chemical Reactions and Properties

Solifenacin succinate's chemical reactivity includes the formation of stereoisomeric and n-oxide impurities during its synthesis. Impurities such as (3S)-1-Azabicyclo[2.2.2]octan-3-yl(1S)-1-phenyl-3,4-dihydro-1Hisoquinoline-2-carboxylate butanedioic acid and others have been identified and synthesized to understand the chemical stability and potential degradation pathways of Solifenacin succinate (R. Chavakula et al., 2014).

Physical Properties Analysis

Solifenacin succinate's physical properties, including its crystal structure and hydrogen bonding patterns, contribute to its chemical stability and efficacy as a medication. Its crystalline form and the specific packing arrangement facilitate the controlled release and targeted action in the treatment of overactive bladder (J. Kaduk et al., 2015).

Chemical Properties Analysis

The chemical properties of Solifenacin succinate, such as its selectivity towards muscarinic receptors, are critical for its therapeutic action. Its efficacy and selectivity profile have been extensively characterized, showing that Solifenacin succinate exhibits a high affinity for muscarinic receptors, which underpins its use in treating OAB with fewer side effects compared to other antimuscarinic drugs (Akiyoshi Ohtake et al., 2004).

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Interactions

  • Solifenacin succinate, primarily used for treating overactive bladder (OAB), has been studied for its potential interactions with other drugs. A study found that multiple doses of solifenacin do not significantly affect the pharmacodynamics or pharmacokinetics of warfarin or the steady-state pharmacokinetics of digoxin in healthy subjects. This suggests no need for dosing adjustments for digoxin and/or warfarin when coadministered with solifenacin (Smulders, Kuipers, & Krauwinkel, 2006).

Efficacy in Treatment of Overactive Bladder

  • The efficacy of solifenacin for treating OAB symptoms has been demonstrated in various studies. It has been shown to be effective in controlling symptoms, increasing the volume voided, improving quality of life, and presenting a decreased incidence of dry mouth compared to other medications (Hoffstetter & Leong, 2009).

Intravesical Pressure and Salivary Secretion

  • Solifenacin's effects on carbachol-induced intravesical pressure elevation and salivary secretion have been studied, indicating its inhibitory impact on these responses. This provides evidence for its use in treating OAB with a low incidence of dry mouth (Okutsu et al., 2007).

Tissue Selectivity

  • Research on solifenacin's tissue selectivity profile indicates its greater selectivity for the urinary bladder over the salivary gland, compared to other antimuscarinic drugs. This suggests a potential advantage in reducing adverse effects like dry mouth (Ohtake et al., 2004).

Transdermal Absorption

  • Studies on transdermal absorption of solifenacin succinate have been conducted, developing cream and tape formulations for slow and effective absorption of the drug into plasma, offering an alternative to oral administration (Yoshida et al., 2019).

Formulation Development

  • Research has also been conducted on the design and development of solifenacin succinate tablets, evaluating different concentrations of excipients and in-vitro drug release studies. This contributes to the optimization of drug delivery and efficacy (Sudha et al., 2015).

Urethral Sphincter Morphology

  • A study explored the impact of solifenacin succinate on urethral sphincter morphology in women treated for mixed incontinence, finding no significant changes in the urethral sphincter post-treatment, which is relevant for understanding its effects on urinary mechanisms (Duckett & Basu, 2011).

Combination with Other Drugs

  • The combination of solifenacin succinate with other drugs, like tamsulosin, in treating OAB post-transurethral resection of the prostate has been studied, showing effective outcomes and minimal side effects (Hu, Zhang, & Guan, 2018).

Pharmacokinetics and Pharmacodynamics

  • The pharmacokinetics and pharmacodynamics of solifenacin have been extensively studied, highlighting its high bioavailability, volume of distribution, plasma protein binding, and elimination pathways. This information is crucial for understanding its therapeutic applications and potential interactions (Doroshyenko & Fuhr, 2009).

Safety And Hazards

Solifenacin may cause serious types of allergic reactions called angioedema and anaphylaxis, which may be life-threatening and require immediate medical attention . It may also cause severe stomach pain, constipation for 3 days or longer, pain or burning when you urinate, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights .

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMMZZRUPYENV-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947075
Record name Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solifenacin Succinate

CAS RN

242478-38-2
Record name Solifenacin succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242478-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(1S,3â??R)-quinuclidin-3â??-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLIFENACIN SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA5DLD701
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin succinate
Reactant of Route 2
Solifenacin succinate
Reactant of Route 3
Solifenacin succinate
Reactant of Route 4
Solifenacin succinate
Reactant of Route 5
Solifenacin succinate
Reactant of Route 6
Solifenacin succinate

Citations

For This Compound
2,240
Citations
A Ohtake, C Saitoh, H Yuyama, M Ukai… - Biological and …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Materials Solifenacin succinate (YM905, Vesicare®), tolterodine tartrate, darifenacin and propiverine hydrochloride were prepared by Astellas Pharma Inc.…
Number of citations: 105 www.jstage.jst.go.jp
L Cardozo, M Lisec, R Millard… - The Journal of …, 2004 - auajournals.org
Purpose : In this phase 3 trial we assessed the efficacy of solifenacin 5 mg and 10 mg daily in patients with symptoms related to overactive bladder. In addition, we assessed the safety …
Number of citations: 417 www.auajournals.org
M Maniscalco, D Singh-Franco, WR Wolowich… - Clinical …, 2006 - Elsevier
… Solifenacin succinate (SOL) is a competitive muscarinic-receptor antagonist approved by the US Food and Drug Administration in late 2004 for the treatment of overactive bladder (OAB…
Number of citations: 62 www.sciencedirect.com
RA Smulders, WJ Krauwinkel, PJ Swart… - The Journal of …, 2004 - Wiley Online Library
The pharmacokinetic profile of solifenacin succinate (YM905; Vesicare), a new once‐daily bladder‐selective muscarinic receptor antagonist, was examined in 2 controlled trials of …
Number of citations: 89 accp1.onlinelibrary.wiley.com
L Singh, S Nanda - Pharmaceutical methods, 2011 - Elsevier
… Solifenacin succinate is an orally administered urinary antispasmodic anticholinergic drug. The chemical name of Solifenacin succinate … determination of Solifenacin succinate in plasma…
Number of citations: 22 www.sciencedirect.com
D Desai, G Patel, N Shukla, S Rajput - Acta Chromatographica, 2012 - akjournals.com
Stability-indicating HPLC method was developed for determination of solifenacin succinate (SLN) as bulk drug and from pharmaceutical formulation. The HPLC separation of SLN from …
Number of citations: 33 akjournals.com
A Ohtake, M Ukai, T Hatanaka, S Kobayashi… - European journal of …, 2004 - Elsevier
Solifenacin succinate [YM905; (+)-(1S,3′R)-quinuclidin-3′-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate] is a new muscarinic receptor antagonist …
Number of citations: 183 www.sciencedirect.com
TA Zesiewicz, M Evatt, CP Vaughan, I Jahan… - Parkinsonism & related …, 2015 - Elsevier
… label extension phase to determine the efficacy of solifenacin succinate in idiopathic PD patients with OAB. Patients were randomized to receive solifenacin succinate 5–10 mg daily or …
Number of citations: 70 www.sciencedirect.com
CR Chapple, R Martinez-Garcia, L Selvaggi… - European urology, 2005 - Elsevier
… Solifenacin succinate (5 mg and 10 mg doses) once-daily (OD) is a new generation antimuscarinic agent that has demonstrated a good efficacy and tolerability profile in four large …
Number of citations: 427 www.sciencedirect.com
S Hoffstetter, F Che Leong - Expert opinion on drug metabolism & …, 2009 - Taylor & Francis
… bladder with solifenacin succinate. Methods: A literature search was done using the keywords YM905 and solifenacin succinate. Conclusion: Solifenacin succinate was shown to be …
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.